Cas no 131740-09-5 (Flavopiridol hydrochloride)

Flavopiridol hydrochloride 化学的及び物理的性質
名前と識別子
-
- Flavopiridol hydrochloride
- (-)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride
- Flavopiridol HCl
- 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one,hydrochloride
- Flavopiridol (Alvocidib) HCl
- Flavopiridol (Hydrochloride)
- Flavopiridol hydrochloride(Alvocidib hydrochloride)
- Alvocidib hydrochloride
- HL 275
- HL-275
- HMR-1275
- MDL 107826A
- NSC 649890
- L-86-8276
- Alvocidib HCL
- NSC 649890 HCl
- Flavopiridol HCI
- HMR 1275
- D48MS3A6N9
- Alvocidib hydrochloride [USAN]
- DSSTox_RID_83155
- DSSTox_CID_28887
- DSSTox_GSID_48961
- L 86 8275
- Alvocidib hydrochloride (USAN)
- 2-(2-chlorophenyl)-5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one hydrochloride
- (-)-2-(2-chl
- AC-26299
- UNII-D48MS3A6N9
- 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4H-chromen-4-one hydrochloride
- A858028
- CS-0306
- HY-10006
- EN300-20133116
- J-500011
- 4H-1-BENZOPYRAN-4-ONE, 2-(2-CHLOROPHENYL)-5,7-DIHYDROXY-8-((3S,4R)-3-HYDROXY-1-METHYL-4-PIPERIDINYL)-, HYDROCHLORIDE (1:1)
- 131740-09-5
- NCGC00250401-02
- 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one hydrochloride
- AS-58704
- L-86-8275
- D02880
- C72284
- 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-, hydrochloride, cis-(-)-
- Q27163006
- DTXCID9028887
- Tox21_113396
- (3S,4R)-4-[2-(2-chlorophenyl)-5,7-dihydroxy-4-oxo-4H-chromen-8-yl]-3-hydroxy-1-methylpiperidinium chloride
- MDL-107826A
- NCGC00014961-02
- EX-A2058
- CAS-131740-09-5
- ALVOCIDIB HYDROCHLORIDE [MART.]
- DTXSID6048961
- CCG-264977
- s2679
- AKOS024457423
- BCP9000688
- FLAVOPIRIDOL HYDROCHLORIDE [MI]
- (-)-2-(2-chlorophenyl)-5,7-dihydroxy-8-((3s,4r)-3-hydroxy-1-methyl-4-piperidinyl)-4h-1-benzopyran-4-one hydrochloride
- 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methyl-4-piperidinyl)-, hydrochloride
- MDL 107,826A
- (-)-CIS-2-(2-CHLOROPHENYL)-5,7-DIHYDROXY-8-(3-HYDROXY-1-METHYLPIPERIDIN-4-YL)-4H-1-BENZOPYRAN-4-ONE HYDROCHLORIDE
- rel-(-)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one Hydrochloride
- SCHEMBL14719291
- Flavopiridol HC
- ALVOCIDIB HYDROCHLORIDE [WHO-DD]
- CHEBI:90998
- 2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-4H-1-benzopyran-4-one hydrochloride
- Alvocidib [USAN:INN:BAN]
- CHEMBL2105698
- SW219231-1
- Flavopiridol hydrochloride hydrate, >=98% (HPLC), powder
- 4H-1-BENZOPYRAN-4-ONE, 2-(2-CHLOROPHENYL)-5,7-DIHYDROXY-8-((3R,4S)-3-HYDROXY-1-METHYL-4-PIPERIDINYL)-, HYDROCHLORIDE, REL-(-)-
- Tox21_113396_1
- NSC-649890
- L86-8275 Hydrochloride
- HMR-1275 Hydrochloride
- 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride
- LGMSNQNWOCSPIK-LWHGMNCYSA-N
- NSC649890
- ALVOCIDIB HYDROCHLORIDE (MART.)
- GLXC-02732
- (-)-2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3r,4s)-3-hydroxy-1-methyl-4-piperidinyl]-4h-1-benzopyran-4-one hydrochloride
- (-)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-((3R,4S)-3-hydroxy-1-methyl-4-piperidinyl)-4H-1-benzopyran-4-one Hydrochloride
- (3S,4R)-4-(2-(2-chlorophenyl)-5,7-dihydroxy-4-oxo-4H-chromen-8-yl)-3-hydroxy-1-methylpiperidinium chloride
- 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-, hydrochloride (1:1)
- DA-73378
- 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5, 7-dihydroxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-, hydrochloride, (-)-cis-
-
- MDL: MFCD26792554
- インチ: 1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m0./s1
- InChIKey: LGMSNQNWOCSPIK-LWHGMNCYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=C1C1=C([H])C(C2C(=C([H])C(=C(C=2O1)[C@@]1([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[C@@]1([H])O[H])O[H])O[H])=O.Cl[H]
計算された属性
- せいみつぶんしりょう: 437.08000
- どういたいしつりょう: 437.0796782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 628
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2
じっけんとくせい
- ゆうかいてん: 169.5-170°C
- ようかいど: H2O: ~2mg/mL
- PSA: 94.14000
- LogP: 4.04450
- ひせんこうど: 24D -1.73 to -3.9°
- 酸性度係数(pKa): 5.68 ± 0.06(at 25℃)
Flavopiridol hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: R22
- RTECS番号:DJ2978830
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Flavopiridol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM162722-100mg |
2-(2-Chlorophenyl)-5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one hydrochloride |
131740-09-5 | 98% | 100mg |
$328 | 2022-03-02 | |
TRC | F373000-25mg |
Flavopiridol Hydrochloride |
131740-09-5 | 25mg |
120.00 | 2021-08-13 | ||
Ambeed | A180731-50mg |
2-(2-Chlorophenyl)-5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one hydrochloride |
131740-09-5 | 98% | 50mg |
$259.0 | 2025-02-19 | |
ChemScence | CS-0306-200mg |
Flavopiridol Hydrochloride |
131740-09-5 | 98.95% | 200mg |
$768.0 | 2022-04-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F14870-5mg |
Flavopiridol Hydrochloride |
131740-09-5 | 98% | 5mg |
¥166.0 | 2023-09-07 | |
LKT Labs | F441026-25 mg |
Flavopiridol Hydrochloride |
131740-09-5 | ≥98% | 25mg |
$401.80 | 2023-07-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021197-100mg |
Flavopiridol hydrochloride |
131740-09-5 | 99% | 100mg |
¥4688 | 2024-05-26 | |
Chemenu | CM162722-100mg |
2-(2-Chlorophenyl)-5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one hydrochloride |
131740-09-5 | 98% | 100mg |
$328 | 2021-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2615-10 mg |
Flavopiridol hydrochloride |
131740-09-5 | 99.00% | 10mg |
¥597.00 | 2022-02-28 | |
TRC | F373000-100mg |
Flavopiridol Hydrochloride |
131740-09-5 | 100mg |
295.00 | 2021-08-13 |
Flavopiridol hydrochloride 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Flavopiridol hydrochlorideに関する追加情報
Flavopiridol Hydrochloride: A Comprehensive Overview
Flavopiridol hydrochloride, also known as flavopiridol, is a compound with the CAS number 131740-09-5. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields, particularly in the realm of pharmacology and biotechnology. The name flavopiridol hydrochloride itself suggests its chemical composition, with "flavo" referring to its structural similarity to flavonoids, a class of plant secondary metabolites, and "piridol" indicating its pyridine ring structure.
The chemical structure of flavopiridol hydrochloride is characterized by a pyridine ring fused with a dihydroxybenzene moiety, which contributes to its distinctive electronic properties. This structure enables the compound to interact with various biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The ability of flavopiridol hydrochloride to inhibit CDKs has opened new avenues for its application in cancer therapy, where unregulated cell proliferation is a hallmark.
In addition to its kinase inhibitory activity, research has demonstrated that flavopiridol hydrochloride exhibits potent anti-inflammatory and antioxidant properties. These findings have expanded its potential applications beyond oncology into areas such as neurodegenerative diseases and cardiovascular disorders. For instance, studies have shown that the compound can reduce inflammation by modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Furthermore, its antioxidant properties suggest that it could be used to combat oxidative stress, a condition linked to various chronic diseases.
The synthesis of flavopiridol hydrochloride involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The CAS number 131740-09-5 serves as a unique identifier for this compound in chemical databases, facilitating its identification and tracking in research and industrial settings. Researchers have explored various synthetic routes to optimize the production of this compound, ensuring scalability and cost-effectiveness for potential large-scale manufacturing.
The pharmacokinetic profile of flavopiridol hydrochloride has been extensively studied to evaluate its suitability as a therapeutic agent. Studies indicate that the compound exhibits favorable absorption and bioavailability, which are critical factors for effective drug delivery. However, further research is required to fully understand its metabolism and excretion pathways, particularly in different species and under varying physiological conditions.
In terms of therapeutic applications, flavopiridol hydrochloride's role as a CDK inhibitor has been extensively explored in preclinical models of cancer. These studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. The compound's selectivity for specific CDK isoforms makes it an attractive candidate for targeted therapy, minimizing off-target effects and reducing potential toxicity.
Beyond oncology, flavopiridol hydrochloride's anti-inflammatory and antioxidant properties have prompted investigations into its use in other therapeutic areas. For example, researchers have examined its potential as a neuroprotective agent in models of Alzheimer's disease and stroke. Initial findings suggest that the compound can mitigate neuronal damage by reducing oxidative stress and inflammation, offering hope for novel treatments in neurodegenerative disorders.
The development of flavopiridol hydrochloride as a therapeutic agent has also raised interest in drug delivery systems that enhance its efficacy and reduce systemic toxicity. Researchers have explored the use of nanoparticles, liposomes, and other advanced delivery mechanisms to improve the targeting of the compound to specific tissues or cells. These innovations could significantly enhance the clinical utility of flavopiridol hydrochloride, paving the way for more effective treatments.
In conclusion, flavopiridol hydrochloride, with its unique chemical structure and diverse biological activities, represents a promising compound with wide-ranging applications in medicine and biotechnology. Its role as a CDK inhibitor, coupled with its anti-inflammatory and antioxidant properties, positions it as a versatile tool for addressing various disease states. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, flavopiridol hydrochloride's significance in the field of pharmacology is likely to grow further.
131740-09-5 (Flavopiridol hydrochloride) 関連製品
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)
- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)
- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 1432678-93-7(3,5-Bis(difluoromethoxy)benzoic acid)

